Rivaroxaban-13C6

Description

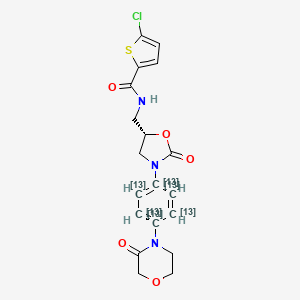

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1+1,2+1,3+1,4+1,12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYHTZWPPHNLQ-IQZATVSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rivaroxaban 13c6: Isotopic Design and Rationale for Research Application

Structural Features of Rivaroxaban (B1684504) with Carbon-13 Isotopic Integration

Rivaroxaban is a complex organic molecule with the chemical name 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide. pharmacompass.com Its structure features a central oxazolidinone core, a morpholinone-substituted phenyl ring, and a chlorothiophene carboxamide group. researchgate.netwikipedia.org

In Rivaroxaban-13C6, six of the naturally abundant carbon-12 atoms are strategically replaced with carbon-13 (¹³C) isotopes. The molecular formula for this labeled compound is C₁₃¹³C₆H₁₈ClN₃O₅S, resulting in a molecular weight of approximately 441.84 g/mol . schd-shimadzu.com The precise placement of these six ¹³C atoms can vary depending on the synthetic route but is often within a stable part of the molecule to prevent isotopic loss during metabolic processes. This isotopic substitution does not alter the chemical properties of the molecule but increases its mass by six daltons compared to the unlabeled counterpart.

Purpose and Specific Research Utility of Carbon-13 Labeling in Rivaroxaban

The primary purpose of introducing carbon-13 labels into the rivaroxaban structure is to create a stable, isotopically distinct version of the drug that can be used as an internal standard in quantitative bioanalytical methods. shimadzu.com This is particularly crucial for pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug in a biological system. nih.govlivermetabolism.com

The specific research utility of this compound is most evident in studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In these analyses, a known quantity of this compound is added to biological samples, such as patient plasma. nih.gov Because it is chemically identical to the unlabeled drug, it behaves similarly during sample extraction, purification, and the chromatography process, thus accounting for any sample loss or variability.

However, due to its higher mass, the mass spectrometer can distinguish this compound from the native rivaroxaban. shimadzu.com This allows for highly accurate and precise quantification of the unlabeled drug's concentration in the sample. Such precise measurements are essential for:

Characterizing the pharmacokinetic profile: Determining key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). bayer.comnih.gov

Bioavailability and bioequivalence studies: Comparing different formulations of the drug or the effect of food on its absorption. nih.gov

Drug-drug interaction studies: Assessing how co-administered medications affect the metabolism and clearance of rivaroxaban. nih.gov

Therapeutic drug monitoring: In specific clinical situations, measuring plasma concentrations of rivaroxaban to ensure it is within the desired therapeutic range. shimadzu.com

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis, providing the high level of accuracy and precision required for clinical and preclinical research. researchgate.net

Isotopic Purity and Enrichment Considerations for Research Grade this compound

For this compound to function effectively as an internal standard, it must meet stringent quality criteria regarding its isotopic purity and enrichment. These factors are critical for the accuracy of the quantitative data obtained.

Isotopic Enrichment refers to the percentage of the labeled compound that contains the desired number of heavy isotopes. For research-grade this compound, a minimum isotopic enrichment of 99% for the ¹³C atoms is typically required. schd-shimadzu.com This high level of enrichment ensures that the mass spectrometric signal for the internal standard is strong and distinct from any naturally occurring isotopes in the unlabeled drug.

The table below summarizes the key specifications for research-grade this compound.

| Property | Specification | Rationale for Research Application |

| Molecular Formula | C₁₃¹³C₆H₁₈ClN₃O₅S | Differentiates the labeled from the unlabeled compound by mass. |

| Molecular Weight | ~441.84 g/mol | A higher mass allows for distinction in mass spectrometry. |

| Minimum Isotopic Enrichment | 99% ¹³C | Ensures a strong and specific signal for the internal standard. |

| Minimum Chemical Purity | 98% | Guarantees that the standard is free from other chemical impurities that could interfere with the analysis. |

These rigorous standards ensure that this compound provides the reliability and precision necessary for its role in pharmacokinetic and bioanalytical research, ultimately contributing to a better understanding of rivaroxaban's behavior in the body.

Synthetic Methodologies for Rivaroxaban 13c6

Rivaroxaban-13C6 is an isotopically labeled version of Rivaroxaban (B1684504), which serves as a critical internal standard for pharmacokinetic studies and clinical monitoring, enabling precise quantification in biological matrices through mass spectrometry-based assays. The synthesis of this labeled compound requires specialized strategies to ensure the specific incorporation of carbon-13 (¹³C) isotopes, followed by rigorous purification and characterization.

Advanced Analytical Methodologies Utilizing Rivaroxaban 13c6 As an Internal Standard

Rigorous Method Validation Principles for Quantitative Bioanalysis with Stable Isotope Internal Standards

Evaluation of Intra-assay and Inter-assay Precision and Accuracy

The precision and accuracy of an analytical method are fundamental for its reliability. Intra-assay precision refers to the variability within a single run, while inter-assay precision reflects variability across different runs. Accuracy, conversely, measures how close the measured values are to the true values. When Rivaroxaban-13C6 is used as an internal standard, it co-elutes and behaves similarly to the native Rivaroxaban (B1684504) during sample preparation and analysis, effectively correcting for systematic and random errors.

Validation studies consistently demonstrate excellent performance when this compound is employed. For instance, intra-run precision (expressed as %CV) typically ranges from 0.7% to 10.9% ijrpc.com, and inter-run precision values are similarly low, often below 15% researchgate.netnih.gov. Accuracy, reported as % bias or % recovery, generally falls within ±15% of the nominal value, and often within ±20% at the lower limit of quantification (LLOQ) researchgate.netnih.govnih.gov. These metrics underscore the robustness of methods utilizing this compound for precise and accurate Rivaroxaban quantification in biological matrices like plasma.

Table 1: Typical Precision and Accuracy Data for Rivaroxaban Quantification Using this compound

| Parameter | Typical Range / Value | Reference |

| Intra-assay CV (%) | 0.7 – 10.9 | ijrpc.com |

| Inter-assay CV (%) | < 15 | researchgate.netnih.gov |

| Accuracy (% Bias) | ±15% (±20% at LLOQ) | researchgate.netnih.govnih.gov |

| Recovery (%) | 69.7 – 105.4 | ijrpc.comresearchgate.netnih.govnih.gov |

Determination of Method Sensitivity: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

Method sensitivity is crucial for detecting and quantifying analytes at low concentrations, essential for pharmacokinetic studies and therapeutic drug monitoring. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, while the Lower Limit of Quantification (LLOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The use of an isotopically labeled internal standard like this compound significantly enhances method sensitivity by improving the signal-to-noise ratio and mitigating matrix effects that could otherwise obscure low-level signals.

Studies report LOD values for Rivaroxaban as low as 0.13 ng/mL ijrpc.com and 0.34 µg/L nih.govplos.org. The LLOQ values are frequently reported in the range of 0.5 ng/mL ijrpc.com to 2.5 ng/mL researchgate.net, or 0.46–0.54 µg/L nih.govplos.org. These low LLOQ values are critical for accurately measuring Rivaroxaban concentrations in various patient populations, including those with low-dose regimens or at the terminal elimination phase of the drug.

Table 2: Typical Sensitivity Parameters for Rivaroxaban Quantification Using this compound

| Parameter | Typical Range / Value | Reference |

| LOD | 0.13 – 0.34 ng/mL | ijrpc.comnih.govplos.org |

| LLOQ | 0.5 – 2.5 ng/mL | ijrpc.comresearchgate.net |

| LLOQ | 0.46 – 0.54 µg/L | nih.govplos.org |

Quantification of Extraction Recovery and Characterization of Matrix Effects

Sample preparation is a critical step in bioanalysis, and variations in extraction efficiency can significantly impact quantitative results. Extraction recovery quantifies the proportion of the analyte successfully extracted from the biological matrix into the analytical solvent. Matrix effects, on the other hand, refer to the alteration of the analyte's ionization efficiency by co-extracted co-eluting components from the biological sample. This compound is invaluable for assessing both these parameters. By comparing the signal of Rivaroxaban spiked before extraction to that of Rivaroxaban spiked after extraction (using the internal standard to normalize), extraction recovery can be accurately determined. Similarly, by comparing the signal of the analyte with and without matrix components, normalized by the internal standard, matrix effects can be quantified.

Studies report extraction recoveries for Rivaroxaban, often using its deuterated or 13C-labeled counterpart, to be consistently high, typically above 70% ijrpc.comnih.govnih.gov, and in some cases exceeding 96% researchgate.netorientjchem.org. Regarding matrix effects, research indicates that while some methods might observe suppression or enhancement, the use of isotopically labeled internal standards like this compound effectively compensates for these variations, ensuring that the ratio of analyte to internal standard remains consistent nih.govplos.orgmdpi.comorientjchem.orgresearchgate.net. For instance, IS-normalized matrix factors (MF) ranging from 0.96–1.04 for plasma have been reported, indicating minimal net matrix effect when using the labeled standard mdpi.com.

Table 3: Typical Extraction Recovery and Matrix Effect Data for Rivaroxaban Quantification Using this compound

| Parameter | Typical Range / Value | Reference |

| Extraction Recovery (%) | 70 – 105 | ijrpc.comresearchgate.netnih.govnih.govorientjchem.org |

| IS-Normalized MF | 0.96 – 1.04 | mdpi.com |

| Matrix Effect (General) | Minimal when IS used | nih.govplos.orgmdpi.comorientjchem.orgresearchgate.net |

Stability Profiling of Rivaroxaban and this compound in Various Research Sample Conditions

Ensuring the stability of the analyte and the internal standard throughout the entire analytical process—from sample collection and storage to sample preparation and analysis—is critical. Stability studies assess whether the compound degrades under various conditions, such as different temperatures, freeze-thaw cycles, and storage durations. This compound, being an isotopically labeled analog, is generally expected to exhibit similar stability characteristics to the native Rivaroxaban.

Research indicates that Rivaroxaban is stable in plasma under various conditions. For example, it remains stable for at least 1 month at -25 °C in plasma samples mdpi.com, and for at least eight months at -80 °C plos.orgnih.gov. Stability has also been demonstrated through multiple freeze-thaw cycles (e.g., 5 cycles) researchgate.netorientjchem.org and during short-term bench-top storage researchgate.netorientjchem.org. Reconstituted samples have also shown stability for up to 72 hours post-extraction researchgate.netorientjchem.org. These findings confirm that this compound is a robust internal standard, suitable for use in analytical methods that involve typical sample handling and storage procedures.

Table 4: Typical Stability Findings for Rivaroxaban and this compound

| Condition | Typical Stability | Reference |

| Long-term storage (-25 °C) | ≥ 1 month | mdpi.com |

| Long-term storage (-80 °C) | ≥ 8 months | plos.orgnih.gov |

| Freeze-thaw cycles | Stable (e.g., 5 cycles) | researchgate.netorientjchem.org |

| Short-term/Bench-top storage | Stable | researchgate.netorientjchem.org |

| Reconstituted sample stability (post-extraction) | Up to 72 hours | researchgate.netorientjchem.org |

Compound List

Rivaroxaban

this compound

Research Applications of Rivaroxaban 13c6 in Bioanalytical Method Development

Development of High-Throughput Bioanalytical Assays for Rivaroxaban (B1684504) Quantification in Biological Research Samples

Rivaroxaban-13C6 is integral to the development of high-throughput bioanalytical assays, which are essential for pharmacokinetic studies and therapeutic drug monitoring that require the processing of a large number of samples efficiently. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for simplified and rapid sample preparation techniques, such as protein precipitation, without compromising analytical integrity. researchgate.netplos.org

The ability of the mass spectrometer to specifically differentiate between the analyte (rivaroxaban) and the internal standard (this compound) minimizes the need for extensive chromatographic separation, enabling very short run times. researchgate.net Research has demonstrated the development of LC-MS/MS methods with run times as short as 2.0 to 2.5 minutes per sample. plos.orgresearchgate.net This speed facilitates the analysis of hundreds of samples per day, a crucial capability for large-scale clinical research and bioequivalence studies. researchgate.net These methods are validated to be sensitive, with a lower limit of quantification (LLOQ) often established at 2.5 ng/mL or lower in plasma, ensuring their applicability for a wide range of clinical scenarios. researchgate.netplos.org

| Method Characteristic | Finding 1 | Finding 2 | Finding 3 |

| Analytical Technique | HPLC-MS/MS researchgate.net | UPLC-MS/MS plos.org | LC-MS/MS researchgate.net |

| Internal Standard | Rivaroxaban D4* | This compound plos.org | This compound researchgate.net |

| Sample Preparation | Solid-Phase Extraction researchgate.net | Protein Precipitation plos.org | Protein Precipitation researchgate.net |

| Chromatographic Run Time | 2.0 minutes researchgate.net | 2.5 minutes plos.org | Not Specified |

| Lower Limit of Quantification (LLOQ) | Not Specified | 0.54 µg/L (ng/mL) plos.org | 2.5 ng/mL researchgate.net |

| Throughput Capacity | >400 samples per day researchgate.net | Not Specified | Not Specified |

| Note: Rivaroxaban D4 is another stable isotope-labeled internal standard used for similar purposes. The principles of its application are directly comparable to those of this compound. |

Role in Establishing Inter-laboratory Comparability and Standardization of Quantitative Methods for Direct Oral Anticoagulants

Establishing inter-laboratory comparability is a significant challenge for the monitoring of DOACs, as different measurement methods can yield variable results. uic.edu The International Council for Standardization in Haematology (ICSH) has issued recommendations for the laboratory measurement of DOACs to address this issue. icsh.orgthieme-connect.de While routine monitoring is not always required for DOACs, accurate measurement is critical in specific clinical situations. plos.orguic.edu

LC-MS/MS methods, which rely on internal standards like this compound, are considered the "gold standard" or reference method for the quantification of DOACs due to their high specificity and accuracy. plos.orgicsh.org These highly reliable methods serve as a benchmark for calibrating and validating other, more widely available assays, such as chromogenic anti-Xa assays. By providing a definitive quantitative value, LC-MS/MS assays using this compound are fundamental to the development of universal calibrators and quality control materials. researchgate.net This, in turn, helps to standardize results across different laboratory platforms and methodologies, ensuring that clinicians receive comparable and reliable data regardless of where the test is performed. researchgate.net

| Method Type | Principle | Role of this compound | Status |

| LC-MS/MS | Separates compounds by chromatography and measures mass-to-charge ratio for specific quantification. plos.org | Serves as the internal standard to ensure the highest level of accuracy and precision. plos.org | Gold Standard / Reference Method plos.orgicsh.org |

| Chromogenic Anti-Xa Assay | Measures drug concentration based on its inhibition of Factor Xa activity in a chromogenic reaction. practical-haemostasis.com | Not directly used, but LC-MS/MS with this compound is used to calibrate and validate these assays. researchgate.net | Widely used quantitative assay; results can vary between reagents. practical-haemostasis.com |

| Prothrombin Time (PT) | Measures the time it takes for plasma to clot after the addition of thromboplastin. practical-haemostasis.com | No direct role. DOACs can prolong PT, but the effect is variable and not suitable for quantification. plos.org | Screening test; not recommended for quantification. icsh.org |

Application in Forensic Toxicology Methodologies for the Analysis of Direct Oral Anticoagulants

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in postmortem specimens are crucial for determining their role in a cause of death or impairment. aafs.orgresearchgate.net The analysis of DOACs like rivaroxaban can be necessary in cases with unexplained bleeding or where medication compliance is . nih.gov Forensic samples, such as postmortem blood and tissues, are complex matrices that can interfere with analysis, a phenomenon known as the matrix effect. nih.gov

The use of a stable isotope-labeled internal standard like this compound is paramount in forensic LC-MS/MS methodologies. schd-shimadzu.com It co-elutes with the target analyte and experiences similar matrix effects and extraction inconsistencies, allowing for reliable and accurate quantification even in challenging biological samples. nih.gov Studies have validated LC-MS/MS methods for the determination of rivaroxaban in various postmortem specimens, including heart blood, femoral blood, cerebrospinal fluid (CSF), and urine. nih.gov The precision afforded by using an appropriate internal standard ensures that the toxicological findings are robust and legally defensible.

| Specimen Type | Number of Cases (n) | Median Rivaroxaban Concentration (ng/mL) | Concentration Range (ng/mL) |

| Femoral Blood | 12 | 27.6 nih.gov | |

| Heart Blood | 6 | 17.2 nih.gov | |

| Cerebrospinal Fluid (CSF) | 7 | 11.7 nih.gov | |

| Urine | 6 | 275.7 nih.gov | 14.5 - 870.9 nih.gov |

| Data from a study on forensic cases with evidence of rivaroxaban intake. nih.gov LOQ = Limit of Quantification. |

Utility in Bioanalytical Methodologies for Investigating Drug-Drug Interactions at the Quantitative Level

Rivaroxaban is metabolized by cytochrome P450 enzymes (CYP3A4/5, CYP2J2) and is a substrate for transport proteins like P-glycoprotein (P-gp). jnjmedicalconnect.com Therefore, co-administration with drugs that inhibit or induce these pathways can lead to significant drug-drug interactions (DDIs), altering rivaroxaban exposure and potentially increasing the risk of bleeding or thrombosis. nih.govnih.gov Investigating these DDIs requires pharmacokinetic studies that precisely measure changes in rivaroxaban concentrations.

Bioanalytical methods using this compound are essential for these quantitative DDI studies. researchgate.netucl.ac.be By providing accurate measurements of key pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC), these assays allow researchers to quantify the exact impact of a co-administered drug on rivaroxaban levels. For example, studies have used such quantitative methods to show that strong inhibitors of both CYP3A4 and P-gp, like ketoconazole, significantly increase rivaroxaban exposure, while other drugs may have a more moderate or negligible effect. nih.gov The reliability of these bioanalytical methods, underpinned by the use of stable isotope-labeled internal standards, is fundamental to establishing clinical recommendations for co-administering rivaroxaban with other medications. jnjmedicalconnect.comnih.gov

| Co-administered Drug | Known Mechanism | Effect on Rivaroxaban AUC (Mean Change) | Effect on Rivaroxaban Cmax (Mean Change) |

| Ketoconazole | Strong CYP3A4 & P-gp inhibitor nih.gov | 158% increase nih.gov | 72% increase nih.gov |

| Ritonavir | Strong CYP3A4 & P-gp inhibitor nih.gov | 153% increase nih.gov | 55% increase nih.gov |

| Clarithromycin | Strong CYP3A4 & moderate P-gp inhibitor nih.gov | 54% increase nih.gov | 40% increase nih.gov |

| Fluconazole | Moderate CYP3A4 inhibitor nih.gov | 42% increase nih.gov | 28% increase nih.gov |

| Erythromycin | Moderate CYP3A4 & P-gp inhibitor nih.gov | 34% increase nih.gov | 24% increase nih.gov |

| Midazolam | CYP3A4 substrate nih.gov | 11% decrease nih.gov | 13% decrease nih.gov |

| Data from clinical drug-drug interaction studies. nih.gov |

Investigative Applications of Rivaroxaban 13c6 in Mechanistic and Metabolic Research

Design and Execution of Isotopic Tracer Studies for Rivaroxaban (B1684504) Metabolism Elucidation

Isotopic tracer studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of Rivaroxaban-13C6 allows researchers to differentiate the administered drug and its metabolites from endogenous compounds, providing a clear and unambiguous signal in analytical readouts.

In Vitro Metabolic Pathway Characterization Using Stable Isotope Labeled Rivaroxaban

In vitro systems, such as human liver microsomes (HLMs) and hepatocytes, are crucial for initial metabolic profiling. nih.govsigmaaldrich.com When [¹³C₆]Rivaroxaban is introduced into these systems, its metabolic fate can be meticulously tracked. plos.org Studies have shown that rivaroxaban undergoes metabolism through two primary pathways: oxidative degradation of the morpholinone moiety and hydrolysis of amide bonds. nih.govnih.govinoncology.es

By using this compound, researchers can precisely quantify the formation of various metabolites. The distinct mass shift of +6 Da allows for the unequivocal identification of drug-related material by mass spectrometry. This approach has confirmed that the oxidative metabolism is primarily mediated by cytochrome P450 enzymes, while the hydrolytic pathways are CYP-independent. nih.goveuropa.eu

Identification and Structural Elucidation of Novel Rivaroxaban Metabolites via Isotopic Tracing

A significant advantage of using this compound is the ability to identify novel or unexpected metabolites. The characteristic isotopic signature of the labeled compound and its metabolites simplifies their detection in complex biological matrices. High-resolution mass spectrometry can detect the unique isotopic pattern of the parent drug and any molecule derived from it, facilitating the discovery of previously uncharacterized metabolic products.

For instance, in vitro incubations with liver microsomes and hepatocytes have led to the identification of several oxidative metabolites, including hydroxylations at the morpholinone and oxazolidinone moieties. nih.gov The main metabolites identified through these studies are designated as M-1, M-2, M-3, M-4, M-7, M-8, and M-9, among others. nih.govinoncology.esmdpi.com The use of stable isotope labeling helps to confirm the structural assignments of these metabolites by providing a clear link back to the parent drug.

Investigating Enzymatic Biotransformation Mechanisms (e.g., Role of Cytochrome P450 Enzymes and Hydrolases)

This compound is instrumental in pinpointing the specific enzymes responsible for its biotransformation. Approximately two-thirds of a rivaroxaban dose is metabolized by both CYP-dependent and CYP-independent mechanisms. europa.eunih.gov

Cytochrome P450 (CYP) Enzymes: Studies have identified CYP3A4 and CYP2J2 as the principal P450 isoforms involved in the oxidative metabolism of rivaroxaban, contributing to approximately 18% and 14% of its total elimination, respectively. nih.govnih.gov Other CYPs, such as CYP2D6 and CYP4F3, also play a minor role. nih.gov Isotopic studies can refine these contributions by incubating this compound with individual recombinant CYP enzymes and measuring the rate of metabolite formation. This provides a quantitative measure of each enzyme's catalytic efficiency. nih.gov

Hydrolases: CYP-independent hydrolysis of the amide bonds accounts for about 14% of rivaroxaban's metabolism. nih.govnih.gov Using this compound in tracer studies helps to isolate and quantify the products of these hydrolytic cleavages, distinguishing them from oxidative metabolites. This clear differentiation is crucial for understanding the complete metabolic profile of the drug.

Application in Metabolic Flux Analysis Methodologies for Cellular Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. medchemexpress.comcortecnet.com By introducing a ¹³C-labeled substrate like this compound into a cellular system, researchers can trace the labeled carbon atoms as they are incorporated into various downstream metabolites. This allows for the calculation of intracellular metabolic fluxes, providing a dynamic picture of cellular metabolism. nih.gov

While MFA is more commonly applied to central carbon metabolism using tracers like ¹³C-glucose or ¹³C-glutamine, the principles can be extended to study the metabolic impact of a drug on cellular pathways. cortecnet.combanrepcultural.org For example, by monitoring the isotopic enrichment in key metabolic intermediates following the introduction of this compound, researchers could investigate how the drug and its metabolism perturb cellular energy pathways or amino acid metabolism. This could be particularly relevant in understanding the off-target effects or cellular stress responses induced by the drug.

Potential for Advanced Approaches in Isotope-Coded Protein Labeling for Coagulation-Related Targets

Isotope-coded affinity tags (ICAT) and similar proteomic techniques utilize stable isotopes to quantify differences in protein expression or interaction. While not a direct application of labeled this compound itself, the principles of isotopic labeling are highly relevant to studying its pharmacological targets.

Rivaroxaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. wikipedia.org Advanced proteomic approaches could employ isotope-coded versions of rivaroxaban or related affinity probes to identify and quantify proteins that interact with the drug or its target. For instance, a study could compare the protein binding profile of an active, labeled rivaroxaban analogue to an inactive control in a complex biological sample, such as plasma or cell lysate. This could reveal novel binding partners or off-targets, providing deeper insights into the drug's mechanism of action and potential for drug-drug interactions.

Furthermore, stable isotope labeling by amino acids in cell culture (SILAC) could be used to study how rivaroxaban treatment affects the expression levels of proteins in the coagulation pathway or related cellular systems. By comparing the proteomes of cells grown in the presence or absence of the drug, researchers can gain a global view of its impact on cellular function.

Emerging Research Frontiers and Future Directions for Rivaroxaban 13c6

Integration of Rivaroxaban-13C6 into Automated High-Throughput Analytical Platforms

The increasing demand for rapid and efficient drug analysis in both pre-clinical and clinical settings has driven the integration of stable isotope-labeled compounds into automated high-throughput analytical platforms. This compound serves as an ideal internal standard in these systems, particularly for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Automation streamlines sample preparation, reduces manual handling errors, and significantly increases sample throughput.

Automated systems, such as those employing robotic liquid handlers and integrated LC-MS/MS workflows, leverage this compound for accurate quantification of rivaroxaban (B1684504) in biological samples like plasma. These platforms are designed to perform tasks such as protein precipitation, extraction, and sample injection with minimal human intervention. For instance, the Shimadzu CLAM-2000 system, when coupled with LC-MS/MS, has been utilized for the fully automated sample preparation and analysis of multiple anticoagulants, including rivaroxaban, using stable isotope-labeled internal standards like this compound shimadzu.comlcms.cz. This integration ensures that each sample is processed identically, minimizing variability and enhancing the robustness of the analytical data. The ability to process samples rapidly and reproducibly is critical for large-scale pharmacokinetic studies and therapeutic drug monitoring.

Advancements in Mass Spectrometry Techniques Enhancing Stable Isotope Labeled Compound Analysis

Advancements in mass spectrometry (MS) techniques have been instrumental in maximizing the utility of stable isotope-labeled compounds like this compound. High-resolution mass spectrometry (HRMS) and sophisticated tandem mass spectrometry (MS/MS) methods, particularly those employing Multiple Reaction Monitoring (MRM), provide the sensitivity and specificity required for accurate quantification in complex biological matrices plos.orgresearchgate.net.

The use of this compound as an internal standard in LC-MS/MS assays is crucial for compensating for matrix effects and variations in ionization efficiency that can occur during sample analysis plos.orgresearchgate.net. These labeled standards, being chemically identical to the analyte but with a distinct mass, elute at the same retention time, ensuring that any losses or variations in sample preparation or ionization are proportionally applied to both the analyte and the standard. This co-elution and similar ionization behavior lead to improved accuracy and precision in quantification. For example, UPLC-MRM MS methods have been developed and validated for rivaroxaban, utilizing [13C6]-rivaroxaban as an internal standard, achieving high accuracy (inaccuracy < 5%) and precision (intra-assay CVs < 4%) plos.orgresearchgate.net. The development of specific MRM transitions, such as 436.032/145.000 for rivaroxaban and 442.021/145.000 for [13C6]-rivaroxaban, allows for highly selective detection walshmedicalmedia.com.

Novel Research Applications in Pre-clinical Pharmacological Models

This compound is increasingly employed in pre-clinical pharmacological models to elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of rivaroxaban. Its isotopic labeling enables precise tracking of the drug and its metabolites in various biological systems, providing critical insights into its behavior in vivo.

In pre-clinical studies, this compound can be administered to animal models to study drug distribution in tissues, identify metabolic pathways, and quantify drug clearance. The use of labeled compounds is essential for accurate pharmacokinetic profiling, allowing researchers to determine parameters such as half-life, Cmax, and AUC with high fidelity. For instance, studies investigating the pharmacokinetics of rivaroxaban in different physiological states or disease models can benefit from the internal standardization provided by this compound, ensuring that observed changes are attributable to the experimental conditions rather than analytical variability. Research into drug-drug interactions or the impact of specific physiological conditions (e.g., renal or hepatic impairment) in animal models can be significantly enhanced by the quantitative accuracy offered by these labeled standards.

Challenges and Opportunities in the Synthesis and Application of Complex Stable Isotope Labeled Pharmaceutical Compounds

The synthesis of complex stable isotope-labeled pharmaceutical compounds like this compound presents both challenges and significant opportunities for advancing pharmaceutical research. The primary challenge lies in achieving regioselective and efficient incorporation of the stable isotopes (e.g., 13C) into the target molecule without compromising purity or yield. This often requires specialized synthetic routes and expertise.

The synthesis of rivaroxaban itself involves multiple steps and key intermediates simsonpharma.comwipo.intresearchgate.net. Developing a synthesis for this compound requires careful planning to ensure that the isotopic enrichment is at the desired positions and that the final product meets stringent purity requirements for analytical applications. Challenges include maintaining the stereochemistry of the molecule and avoiding isotopic scrambling during synthesis.

Despite these synthetic hurdles, the opportunities presented by this compound are substantial. It enables the development of highly accurate bioanalytical methods, crucial for understanding drug pharmacokinetics and pharmacodynamics in both pre-clinical and clinical studies researchgate.netnih.gov. The availability of reliable labeled standards is foundational for therapeutic drug monitoring and for ensuring the quality and consistency of generic drug formulations through bioequivalence studies walshmedicalmedia.com. Furthermore, as research moves towards more personalized medicine, the precise quantification of drugs in various patient populations, including those with specific genetic backgrounds or co-morbidities, becomes paramount, underscoring the continued importance of stable isotope-labeled compounds.

Q & A

Q. How is Rivaroxaban-13C6 synthesized, and what analytical methods validate its isotopic purity?

this compound is typically synthesized via isotopic labeling, where six carbon atoms in the parent compound are replaced with ¹³C isotopes. Validation of isotopic purity requires mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) to confirm isotopic enrichment and absence of unlabeled impurities. High-resolution LC-MS/MS is recommended for quantifying isotopic purity (>98%), with calibration against unlabeled Rivaroxaban standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Refer to GHS09 guidelines: Avoid environmental release due to aquatic toxicity (H411). Use fume hoods for powder handling, wear PPE (gloves, lab coats), and dispose of waste via approved hazardous waste channels. Spill management requires immediate containment with inert absorbents (e.g., vermiculite) and neutralization per local regulations .

Q. How is this compound utilized as an internal standard in pharmacokinetic studies?

As a stable isotope-labeled internal standard, this compound is spiked into biological matrices (e.g., plasma) to correct for extraction efficiency and matrix effects during LC-MS/MS analysis. Method validation should include tests for ion suppression/enhancement and cross-talk between labeled and unlabeled ions to ensure accuracy .

Advanced Research Questions

Q. How can isotopic interference be mitigated when quantifying Rivaroxaban and its metabolites using ¹³C-labeled analogs?

Optimize MS parameters to resolve mass shifts (e.g., 6 Da for ¹³C6) and employ chromatographic separation to distinguish labeled compounds from metabolites. Use high-resolution mass spectrometers (HRMS) or tandem MS/MS with selective reaction monitoring (SRM) to isolate target ions. Cross-validate with unlabeled standards to confirm specificity .

Q. What experimental design considerations address contradictions in this compound stability data across different biological matrices?

Conduct matrix-specific stability studies (e.g., plasma vs. urine) under varying storage conditions (−80°C to room temperature). Use a factorial design to test freeze-thaw cycles, pH effects, and enzymatic degradation. Apply ANOVA to identify significant variables, and report confidence intervals for degradation rates to resolve discrepancies .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound’s role in drug-drug interaction studies?

- Feasible: Use in vitro hepatocyte models to assess CYP3A4/5 inhibition before advancing to in vivo trials.

- Novel: Investigate interactions with emerging anticoagulants (e.g., factor XI inhibitors).

- Ethical: Adhere to ICH guidelines for preclinical safety testing.

- Relevant: Align with clinical needs for personalized dosing in polypharmacy patients .

Q. What statistical strategies resolve variability in this compound recovery rates during sample preparation?

Implement a nested experimental design to partition variability sources (e.g., operator, batch, equipment). Use mixed-effects models to quantify random vs. fixed effects. Apply robust regression (e.g., Huber loss) to minimize outlier influence on recovery calculations. Report intra- and inter-assay CVs with 95% prediction intervals .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.